N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]ethanamine
Description
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]ethanamine is a complex organic compound featuring multiple functional groups, including benzodioxin, triazole, and amine moieties
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-4-20(11-17-19-18-13(3)21(17)5-2)10-14-12-22-15-8-6-7-9-16(15)23-14/h6-9,14H,4-5,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQMLOBEUGYZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1CN(CC)CC2COC3=CC=CC=C3O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxin and triazole rings, followed by their functionalization and coupling. Common synthetic routes include:
Benzodioxin Synthesis: This can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Triazole Synthesis: The triazole ring can be synthesized via the Hantzsch dihydropyridine synthesis or the 1,3-dipolar cycloaddition of azides with alkynes.
Coupling Reaction: The final step involves the coupling of the benzodioxin and triazole intermediates with ethanamine under suitable conditions, such as using a coupling reagent like carbodiimide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinones.
Reduction: The triazole ring can be reduced to form aminotriazoles.
Substitution: The amine group can undergo alkylation or acylation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Alkyl halides and acyl chlorides are used as reagents, with catalysts like triethylamine (Et3N) to facilitate the reaction.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminotriazoles and other reduced derivatives.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The benzodioxin and triazole rings can bind to enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds and ionic interactions, enhancing its biological activity.
Comparison with Similar Compounds
This compound is unique due to its combination of benzodioxin and triazole rings. Similar compounds include:
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pentan-1-amine: Similar structure but with a different alkyl chain.
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)butan-1-amine: Similar structure but with a shorter alkyl chain.
N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl: Similar triazole ring but with a different substituent.
These compounds differ in their alkyl chain length and substituents, affecting their chemical properties and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
